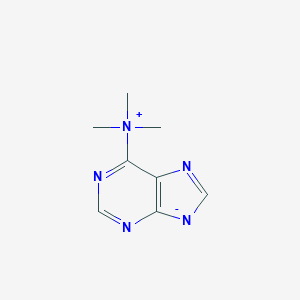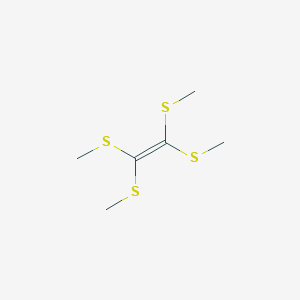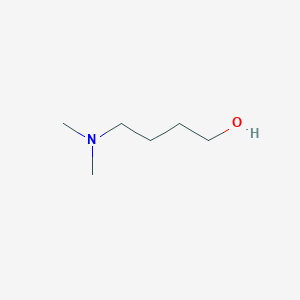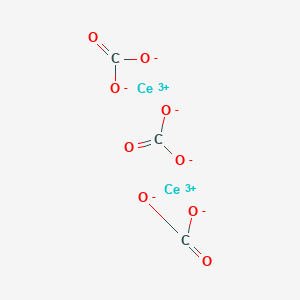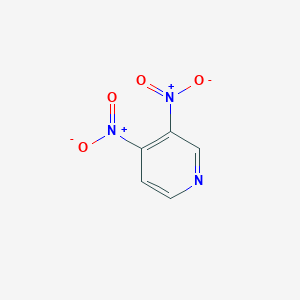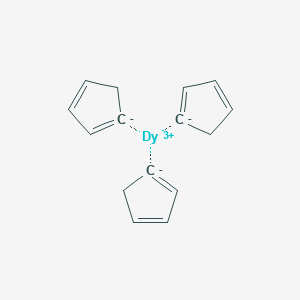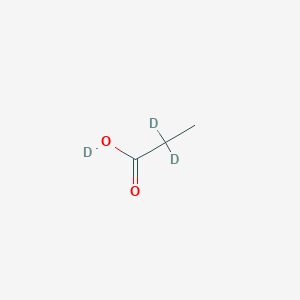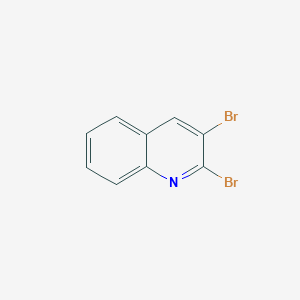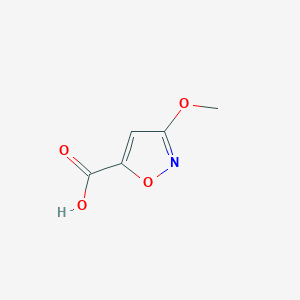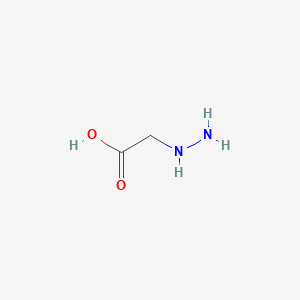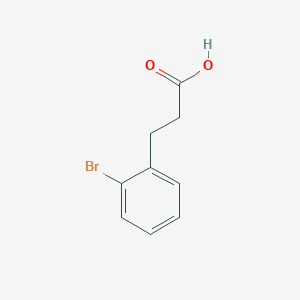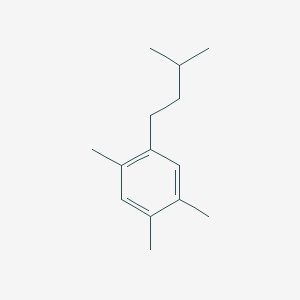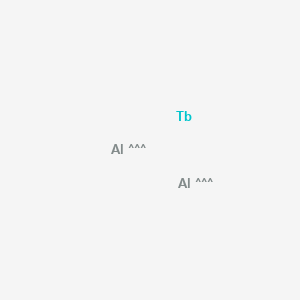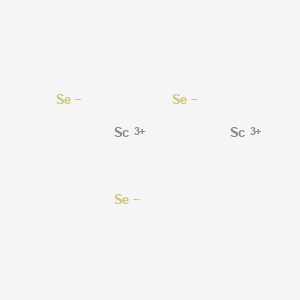
Trihexacosylaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihexacosylaluminium is an organoaluminium compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. It is a long-chain fatty acid derivative of aluminium that has a chain length of 26 carbon atoms. Trihexacosylaluminium is a white, waxy solid that is insoluble in water but soluble in non-polar solvents.
Mechanism Of Action
The mechanism of action of trihexacosylaluminium is not fully understood. However, it is believed to interact with the cell membrane and disrupt its structure and function. This leads to the inhibition of various cellular processes, ultimately resulting in cell death.
Biochemical And Physiological Effects
Trihexacosylaluminium has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. Furthermore, it has been shown to have immunomodulatory effects, which could be useful in the treatment of various autoimmune diseases.
Advantages And Limitations For Lab Experiments
The advantages of using trihexacosylaluminium in lab experiments include its high purity, stability, and low toxicity. However, its insolubility in water can make it difficult to work with in aqueous systems. Additionally, its high melting point can make it difficult to handle at room temperature.
Future Directions
There are several future directions for the research on trihexacosylaluminium. One potential area of research is the development of novel materials using trihexacosylaluminium as a building block. Another area of research is the investigation of its potential use as an anticancer agent. Furthermore, the immunomodulatory effects of trihexacosylaluminium could be further explored for the treatment of autoimmune diseases.
Conclusion:
In conclusion, trihexacosylaluminium is a unique organoaluminium compound that has potential applications in various fields of science. Its synthesis method is highly efficient, and it exhibits a wide range of biochemical and physiological effects. While it has some limitations in lab experiments, its advantages make it a promising compound for further research.
Synthesis Methods
The synthesis of trihexacosylaluminium involves the reaction of aluminium chloride with hexacosanol in the presence of a Lewis acid catalyst. This method is highly efficient and yields a high purity product. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Scientific Research Applications
Trihexacosylaluminium has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antitumor, and antiviral activities. It has also been studied for its potential use in the synthesis of novel materials with unique properties.
properties
CAS RN |
10449-71-5 |
|---|---|
Product Name |
Trihexacosylaluminium |
Molecular Formula |
C78H159Al |
Molecular Weight |
1124.1 g/mol |
IUPAC Name |
tri(hexacosyl)alumane |
InChI |
InChI=1S/3C26H53.Al/c3*1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3*1,3-26H2,2H3; |
InChI Key |
GMKBFBZIBLGMTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCCCC |
Other CAS RN |
10449-71-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



